N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 205059-38-7
VCID: VC8412385
InChI: InChI=1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3
SMILES: CN(C)C1CCN(CC1)C2CCNCC2
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol

N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine

CAS No.: 205059-38-7

Cat. No.: VC8412385

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine - 205059-38-7

Specification

CAS No. 205059-38-7
Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
IUPAC Name N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine
Standard InChI InChI=1S/C12H25N3/c1-14(2)11-5-9-15(10-6-11)12-3-7-13-8-4-12/h11-13H,3-10H2,1-2H3
Standard InChI Key HBYABCRZKRAJCW-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C2CCNCC2
Canonical SMILES CN(C)C1CCN(CC1)C2CCNCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethyl-1-piperidin-4-ylpiperidin-4-amine consists of two piperidine rings connected at the 4-position. One ring features a dimethylamine group (N(CH3)2\text{N}(\text{CH}_3)_2), while the other retains a secondary amine at the same position. The IUPAC name N,N-dimethyl-1-piperidin-4-ylpiperidin-4-amine reflects this connectivity . Key structural attributes include:

  • Bicyclic Framework: The fusion of two six-membered piperidine rings introduces conformational rigidity, influencing binding interactions with biological targets .

  • Amine Functionality: The tertiary dimethylamine and secondary amine groups enable protonation at physiological pH, enhancing solubility and receptor affinity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC12H25N3\text{C}_{12}\text{H}_{25}\text{N}_3
Molecular Weight211.35 g/mol
CAS Number205059-38-7
SMILESCN(C)C1CCN(CC1)C2CCNCC2
InChI KeyHBYABCRZKRAJCW-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous piperidine derivatives exhibit characteristic signals:

  • NMR: 1H^1\text{H}-NMR peaks between δ 2.2–3.5 ppm for piperidine protons and δ 2.1 ppm for N-methyl groups .

  • Mass Spectrometry: A molecular ion peak at m/z 211.35, with fragmentation patterns indicative of amine loss .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound’s synthesis likely involves sequential alkylation and reductive amination steps:

  • Piperidin-4-one Intermediate: Condensation of 4-piperidone with a protected amine precursor under acidic conditions .

  • Reductive Amination: Reaction with dimethylamine and sodium cyanoborohydride to form the tertiary amine .

  • Deprotection: Acidic or catalytic hydrogenation to yield the final product .

Table 2: Hypothetical Synthesis Protocol

StepReagents/ConditionsYield
14-Piperidone, NH3_3, HCl, 80°C65%
2Dimethylamine, NaBH3_3CN, MeOH72%
3H2_2/Pd-C, Ethanol85%

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance efficiency:

  • Bulk Alkylation: Automated systems facilitate precise stoichiometric control, minimizing byproducts .

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (water, ethanol) due to amine protonation; log P ≈ 1.2 predicts moderate lipophilicity .

  • Stability: Susceptible to oxidation at the secondary amine; storage under inert gas recommended .

Thermal Behavior

  • Melting Point: Estimated 180–185°C based on analogous bicyclic amines .

  • Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with organic amine salts .

Biological Activity and Mechanisms

Hypothesized Pharmacological Targets

Piperidine derivatives often target neurological and microbial systems:

  • NMDA Receptor Modulation: Structural similarity to 4-(Dimethylamino)piperidine suggests potential glutamatergic activity, impacting synaptic plasticity .

  • Antimicrobial Activity: Bicyclic amines disrupt bacterial cell membranes, as seen in related compounds .

In Silico Predictions

Molecular docking studies propose affinity for:

  • Kinase Enzymes: Inhibition of MAPK or PI3K pathways, relevant to cancer therapeutics .

  • GPCRs: Interaction with serotonin or dopamine receptors, implicating psychiatric applications .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for designing kinase inhibitors or neuromodulators .

  • Prodrug Development: Amine groups facilitate conjugation with carboxylic acid-containing drugs .

Material Science

  • Polymer Crosslinking: Bicyclic structure enhances thermal stability in epoxy resins .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundKey DifferenceBioactivity
4-(Dimethylamino)piperidineSingle piperidine ringNMDA receptor modulation
1-PyrimidinylpiperidinePyrimidine substituentAnticancer activity
Bipiperidinyl diaminesDual secondary aminesAntimicrobial agents

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